Cas no 99186-43-3 (2-(2,6-dimethylphenyl)-2-hydroxyacetic acid)

2-(2,6-dimethylphenyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethylmandelic acid
- 2-(2,6-dimethylphenyl)-2-hydroxyacetic acid
- AKOS017515858
- EN300-1829242
- SY314651
- 2-(2,6-dimethylphenyl)-2-hydroxyaceticacid
- G73875
- MFCD13194327
- 99186-43-3
-
- インチ: 1S/C10H12O3/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)
- InChIKey: XXJTUGFHYVMYMM-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(C)=CC=CC=1C
計算された属性
- 精确分子量: 180.078644241g/mol
- 同位素质量: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5
- XLogP3: 1.6
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003526-1g |
2,6-Dimethylmandelic acid |
99186-43-3 | 97% | 1g |
$1490.00 | 2023-08-31 | |
Enamine | EN300-1829242-0.05g |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
Enamine | EN300-1829242-0.25g |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
Enamine | EN300-1829242-0.5g |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 95% | 0.5g |
$768.0 | 2023-09-19 | |
Enamine | EN300-1829242-10g |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 95% | 10g |
$4236.0 | 2023-09-19 | |
Aaron | AR028WL4-250mg |
2-(2,6-dimethylphenyl)-2-hydroxyaceticacid |
99186-43-3 | 95% | 250mg |
$695.00 | 2025-02-17 | |
Aaron | AR028WL4-5g |
2-(2,6-dimethylphenyl)-2-hydroxyaceticacid |
99186-43-3 | 95% | 5g |
$3955.00 | 2024-07-18 | |
Aaron | AR028WL4-50mg |
2-(2,6-dimethylphenyl)-2-hydroxyaceticacid |
99186-43-3 | 95% | 50mg |
$340.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1955079-250mg |
2-(2,6-Dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 98% | 250mg |
¥4680.00 | 2024-04-23 | |
Enamine | EN300-1829242-5g |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid |
99186-43-3 | 95% | 5g |
$2858.0 | 2023-09-19 |
2-(2,6-dimethylphenyl)-2-hydroxyacetic acid 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2-(2,6-dimethylphenyl)-2-hydroxyacetic acidに関する追加情報
Introduction to 2,6-Dimethylmandelic Acid (CAS No. 99186-43-3)
2,6-Dimethylmandelic acid, with the chemical identifier CAS No. 99186-43-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, exhibits a range of potential applications that span from drug development to biochemical research. The presence of two methyl groups at the 2nd and 6th carbon positions relative to the α-carboxyl group in mandelic acid backbone imparts distinct chemical properties, making it a subject of interest for synthetic chemists and medicinal researchers.
The structural uniqueness of 2,6-Dimethylmandelic acid lies in its ability to serve as a versatile intermediate in organic synthesis. Its molecular formula, C8H10O2, reflects its composition of carbon, hydrogen, and oxygen atoms, arranged in a way that facilitates various chemical reactions. This compound’s significance is further underscored by its role in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
In recent years, 2,6-Dimethylmandelic acid has been explored for its pharmacological potential. Research has indicated that this compound may exhibit properties conducive to antimicrobial and anti-inflammatory applications. The structural modifications introduced by the methyl groups enhance its interaction with biological targets, potentially improving drug efficacy and selectivity. Studies have begun to investigate its mechanism of action, particularly in contexts where modulation of enzyme activity or receptor binding is desired.
The pharmaceutical industry has shown particular interest in 2,6-Dimethylmandelic acid due to its potential as a building block for more sophisticated drug molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in medicinal chemistry. For instance, it can be used to synthesize derivatives that target specific biological pathways implicated in diseases such as cancer and neurodegenerative disorders. The growing body of research suggests that derivatives of this compound may offer new therapeutic strategies.
Beyond pharmaceutical applications, 2,6-Dimethylmandelic acid finds utility in biochemical research. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways and enzyme function. Researchers are leveraging this compound to study the interactions between enzymes and substrates, which is crucial for understanding disease mechanisms and developing targeted interventions.
The synthesis of 2,6-Dimethylmandelic acid itself is an area of active investigation. Chemists are exploring efficient and scalable methods to produce this compound in high purity. Advances in synthetic techniques have enabled the development of more sustainable routes, reducing the environmental impact associated with its production. These efforts align with broader trends in green chemistry aimed at minimizing waste and energy consumption.
The analytical characterization of 2,6-Dimethylmandelic acid is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its identity and purity. These methods provide detailed information about its molecular structure and interactions with other compounds.
In conclusion, 2,6-Dimethylmandelic acid (CAS No. 99186-43-3) represents a promising compound with diverse applications in pharmaceuticals and biochemical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its pharmacological potential opens new avenues for drug development. As research continues to uncover its properties and applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and therapeutic interventions.
99186-43-3 (2-(2,6-dimethylphenyl)-2-hydroxyacetic acid) Related Products
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)




